molecular formula C17H20N4O4S B2453566 (5E)-3-ethyl-5-{[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 685109-11-9

(5E)-3-ethyl-5-{[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B2453566
CAS No.: 685109-11-9
M. Wt: 376.43
InChI Key: HVPDAMYBSPLVBG-RVDMUPIBSA-N
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Description

(5E)-3-ethyl-5-{[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H20N4O4S and its molecular weight is 376.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact withPhosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform . This enzyme plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.

Properties

IUPAC Name

(5E)-3-ethyl-5-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-3-20-16(22)15(26-17(20)23)11-12-4-5-13(14(10-12)21(24)25)19-8-6-18(2)7-9-19/h4-5,10-11H,3,6-9H2,1-2H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPDAMYBSPLVBG-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)N3CCN(CC3)C)[N+](=O)[O-])SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C=C2)N3CCN(CC3)C)[N+](=O)[O-])/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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